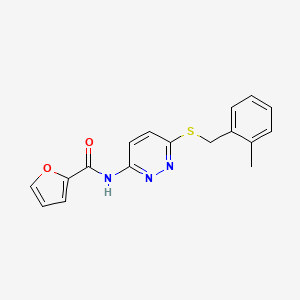
N-(6-((2-methylbenzyl)thio)pyridazin-3-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with the coupling of amine and carbonyl chloride precursors, followed by treatment with excess P2S5 in anhydrous conditions to achieve thioamide formation. Oxidation and subsequent electrophilic substitution reactions are common steps to introduce various functional groups into the compound (El’chaninov & Aleksandrov, 2017; Aleksandrov & El’chaninov, 2017).
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks, such as N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide, has been characterized by techniques like FT-IR, 1H NMR, and single-crystal X-ray diffraction. These studies reveal the detailed geometry, bonding, and electron distribution within the molecule, essential for understanding its reactivity and interaction with other molecules (Yeşilkaynak et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of similar compounds involves various electrophilic and nucleophilic substitution reactions, including nitration, bromination, formylation, and acylation. These reactions expand the chemical versatility and potential applications of the molecule by introducing different functional groups (El’chaninov & Aleksandrov, 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are closely related to the compound's molecular structure. Single-crystal X-ray diffraction studies provide insights into the compound's crystalline structure and intermolecular interactions, which are critical for understanding its physical behavior and stability (Yeşilkaynak et al., 2017).
Chemical Properties Analysis
The chemical properties of N-(6-((2-methylbenzyl)thio)pyridazin-3-yl)furan-2-carboxamide derivatives can be explored through reactions like C-H bond activation/borylation, which showcases the molecule's potential in organic synthesis and functionalization processes. Such reactions highlight the compound's reactivity towards various reagents and its utility in synthesizing novel derivatives with desired properties (Hatanaka et al., 2010).
科学的研究の応用
Amplification of Antibacterial Agents
The compound N-(6-((2-methylbenzyl)thio)pyridazin-3-yl)furan-2-carboxamide, part of a broader class of chemicals, has been explored for its potential to amplify the effects of antibacterial agents such as phleomycin against Escherichia coli. This exploration into the compound's synergistic properties with established antibiotics could lead to the development of more effective treatments for bacterial infections (Brown & Cowden, 1982).
Antiprotozoal Activity
In the realm of antiprotozoal treatments, derivatives of N-(6-((2-methylbenzyl)thio)pyridazin-3-yl)furan-2-carboxamide have been synthesized and evaluated for their efficacy against protozoal infections. These compounds, particularly those incorporating the furan-2-yl moiety, demonstrated potent activity in vitro against T. b. rhodesiense and P. falciparum, showing promise as new antiprotozoal agents with potential applications in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).
Novel Synthetic Pathways and Chemical Reactivity
The compound has also been a focus in chemical research aimed at developing novel synthetic pathways and understanding its reactivity for generating a diverse array of heterocyclic compounds. This includes the synthesis of compounds with potential biological activities through intricate chemical reactions, highlighting the compound's versatility in organic synthesis and the potential for discovering new pharmacologically active molecules (El’chaninov & Aleksandrov, 2017).
Development of Antiviral Agents
Further investigations have identified furan-carboxamide derivatives as potent inhibitors of the influenza A H5N1 virus, demonstrating the compound's framework as a valuable scaffold for the development of novel antiviral agents. The structure-activity relationship studies of these derivatives underscore the compound's potential in contributing to the fight against lethal viral diseases (Yongshi et al., 2017).
特性
IUPAC Name |
N-[6-[(2-methylphenyl)methylsulfanyl]pyridazin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-12-5-2-3-6-13(12)11-23-16-9-8-15(19-20-16)18-17(21)14-7-4-10-22-14/h2-10H,11H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARASTBNFOSPWKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((2-methylbenzyl)thio)pyridazin-3-yl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2491986.png)
![Ethyl 2-{3-[(ethoxycarbonyl)methyl]-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl}acetate](/img/structure/B2491987.png)
![(Z)-2-(2,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2491989.png)

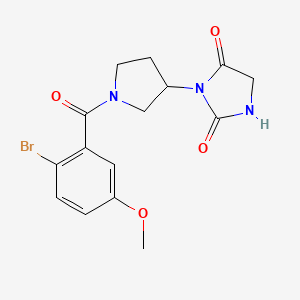


![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2491999.png)
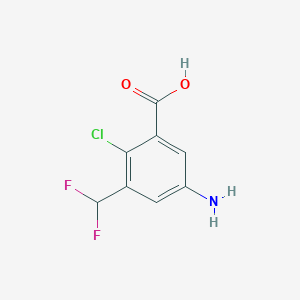
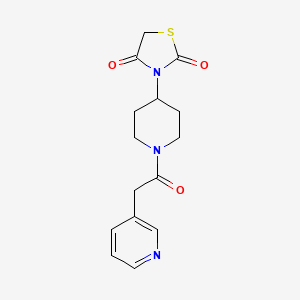
![N-Cyclohexyl-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2492002.png)
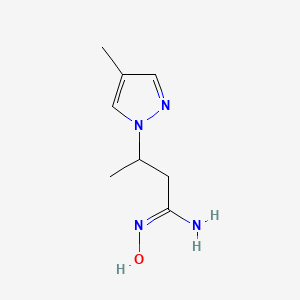
![Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B2492006.png)
![N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2492007.png)